6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride
Overview
Description
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride is a chemical compound with the molecular formula C11H9Cl2FN2. It is known for its applications in various scientific fields due to its unique chemical structure and properties .
Preparation Methods
The synthesis of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride involves several steps. One common method includes the reaction of 2-chloro-4-fluoroaniline with pyridine-2-carboxylic acid under specific conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol. The product is then purified and converted to its hydrochloride salt form .
Chemical Reactions Analysis
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common reagents used in these reactions include ethanol, sodium hydroxide, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2-Chloro-4-fluorophenyl)pyridin-2-amine hydrochloride is unique due to its specific substitution pattern on the pyridine ring. Similar compounds include:
2-Chloro-6-fluoropyridine: Lacks the amine group, leading to different reactivity and applications.
2-Amino-6-chloropyridine: Lacks the fluorine atom, which affects its chemical properties and biological activities.
Properties
IUPAC Name |
6-(2-chloro-4-fluorophenyl)pyridin-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2.ClH/c12-9-6-7(13)4-5-8(9)10-2-1-3-11(14)15-10;/h1-6H,(H2,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGFOKDLKOZFSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C2=C(C=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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